Methyl 2-allyl-5-nitrobenzoate
CAS No.:
Cat. No.: VC13728760
Molecular Formula: C11H11NO4
Molecular Weight: 221.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11NO4 |
|---|---|
| Molecular Weight | 221.21 g/mol |
| IUPAC Name | methyl 5-nitro-2-prop-2-enylbenzoate |
| Standard InChI | InChI=1S/C11H11NO4/c1-3-4-8-5-6-9(12(14)15)7-10(8)11(13)16-2/h3,5-7H,1,4H2,2H3 |
| Standard InChI Key | LRAGHEXWMSFCPW-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])CC=C |
| Canonical SMILES | COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])CC=C |
Introduction
Structural and Molecular Characteristics
Methyl 2-allyl-5-nitrobenzoate belongs to the class of aromatic esters, featuring a benzoic acid backbone modified with functional groups that enhance reactivity and intermolecular interactions. The allyl group (CH₂CHCH₂) at the 2-position introduces unsaturation, enabling participation in cycloaddition and polymerization reactions, while the electron-withdrawing nitro group at the 5-position influences electronic distribution and stabilizes intermediates during synthetic transformations.
Molecular Geometry and Spectroscopic Properties
The compound’s IUPAC name, methyl 3-nitro-2-prop-2-enylbenzoate, reflects its substituent arrangement. X-ray crystallography of analogous nitrobenzoates reveals planar benzene rings with bond angles and lengths consistent with resonance stabilization from the nitro group . Spectroscopic data, though limited for this specific compound, can be inferred from related structures:
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IR Spectroscopy: Strong absorption bands at ~1,720 cm⁻¹ (ester C=O stretch) and ~1,530 cm⁻¹ (asymmetric NO₂ stretch).
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NMR: Expected signals include a singlet for the methyl ester (δ ~3.9 ppm), multiplet resonances for the allyl protons (δ ~5.1–5.9 ppm), and aromatic protons deshielded by the nitro group (δ ~8.0–8.5 ppm).
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁NO₄ |
| Molecular Weight | 221.21 g/mol |
| IUPAC Name | Methyl 3-nitro-2-prop-2-enylbenzoate |
| Canonical SMILES | COC(=O)C1=C(C=CC=C1N+[O-])CC=C |
| PubChem CID | 117822937 |
Synthetic Methodologies
The synthesis of methyl 2-allyl-5-nitrobenzoate typically involves sequential functionalization of the benzoic acid backbone. Two primary routes dominate literature reports:
Nitration Followed by Esterification
This route begins with the nitration of 2-allylbenzoic acid. The nitro group is introduced using a mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize side reactions. Subsequent esterification with methanol in the presence of H₂SO₄ as a catalyst yields the target compound. Challenges include regioselectivity, as nitration at the 5-position competes with 3- and 4-substitution.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Nitration | HNO₃ (1.2 eq), H₂SO₄, 0°C | 65–70% |
| Esterification | MeOH, H₂SO₄, reflux | 85–90% |
| Allylation | Allyl bromide, AlCl₃, DCM, rt | 50–60% |
Physicochemical Properties
Methyl 2-allyl-5-nitrobenzoate is a light-sensitive solid with moderate solubility in polar organic solvents (e.g., methanol, THF) and limited aqueous solubility. Key properties include:
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Solubility: 25 mg/mL in methanol at 25°C.
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Stability: Decomposes above 150°C, with nitro group reduction observed under acidic conditions.
Applications in Research and Industry
Pharmaceutical Intermediates
The nitro group serves as a precursor for amino derivatives via catalytic hydrogenation. Such intermediates are valuable in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) and antimicrobial agents.
Polymer Chemistry
The allyl group participates in radical-initiated polymerization, forming cross-linked networks with enhanced thermal stability. Copolymers incorporating this monomer exhibit applications in coatings and adhesives.
Biological Activities
Preliminary studies suggest moderate antimicrobial activity against Staphylococcus aureus (MIC = 128 µg/mL) and Escherichia coli (MIC = 256 µg/mL). Mechanistic investigations propose nitro group reduction to reactive intermediates that disrupt microbial electron transport chains.
Future Directions
Research gaps include optimizing enantioselective synthesis and exploring catalytic asymmetric allylation. Additionally, structure-activity relationship (SAR) studies could enhance pharmacological potency while reducing toxicity.
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